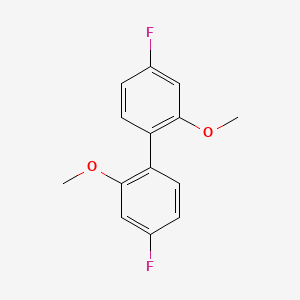
4,4'-Difluoro-2,2'-dimethoxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Difluoro-2,2’-dimethoxybiphenyl is an organic compound with the molecular formula C14H12F2O2 It is a biphenyl derivative characterized by the presence of two fluorine atoms and two methoxy groups attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Difluoro-2,2’-dimethoxybiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of 4,4’-Difluoro-2,2’-dimethoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Difluoro-2,2’-dimethoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The biphenyl core can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and quinones.
Reduction Reactions: Products include cyclohexyl derivatives and partially hydrogenated biphenyls.
Scientific Research Applications
4,4’-Difluoro-2,2’-dimethoxybiphenyl has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It serves as a probe in studying biological systems and interactions due to its unique chemical properties.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4,4’-Difluoro-2,2’-dimethoxybiphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and electron transfer processes. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4,4’-Difluorobiphenyl: Lacks the methoxy groups, resulting in different chemical reactivity and applications.
2,2’-Dimethoxybiphenyl: Lacks the fluorine atoms, affecting its electronic properties and stability.
4,4’-Dichloro-2,2’-dimethoxybiphenyl:
Uniqueness: 4,4’-Difluoro-2,2’-dimethoxybiphenyl is unique due to the combination of fluorine and methoxy groups, which confer distinct electronic and steric properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields .
Properties
CAS No. |
5400-65-7 |
|---|---|
Molecular Formula |
C14H12F2O2 |
Molecular Weight |
250.24 g/mol |
IUPAC Name |
4-fluoro-1-(4-fluoro-2-methoxyphenyl)-2-methoxybenzene |
InChI |
InChI=1S/C14H12F2O2/c1-17-13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)18-2/h3-8H,1-2H3 |
InChI Key |
QIXUFJYYNZWNEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=C(C=C(C=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


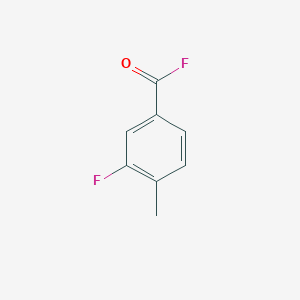
![Disodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate; formaldehyde;2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfinylamino)acetate; propane](/img/structure/B15289163.png)
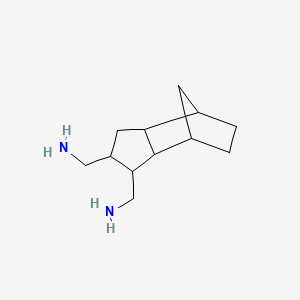
![2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate](/img/structure/B15289189.png)

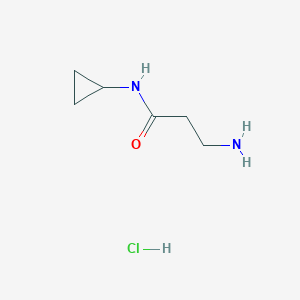
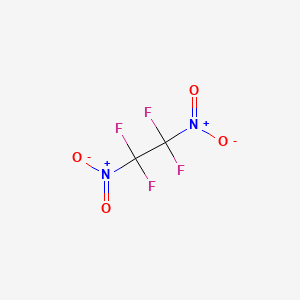
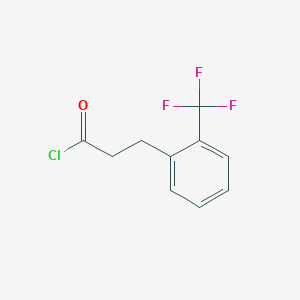
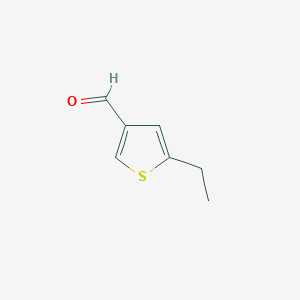
![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
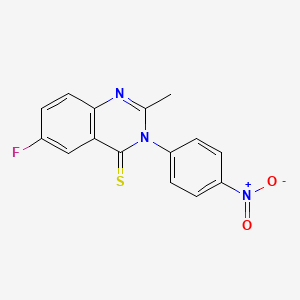
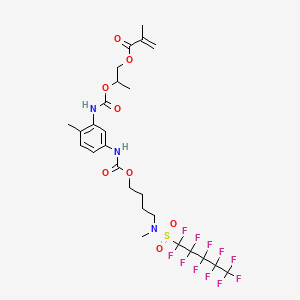
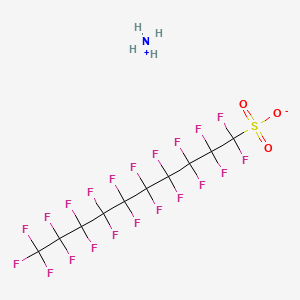
![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)
